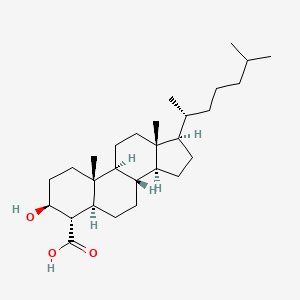
4alpha-Carboxy-5alpha-cholestan-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha-Carboxy-5alpha-cholestan-3beta-ol is a 3-beta-hydroxysterol that plays a significant role as an intermediate in the biosynthesis of cholesterol. This compound is involved in various biochemical pathways and is a substrate for NAD(P)-dependent steroid dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
4alpha-Carboxy-5alpha-cholestan-3beta-ol can be synthesized through the enzymatic carboxylation of 5alpha-cholesta-8-en-3-one . The reaction involves the use of NAD(P) as a cofactor, resulting in the formation of 5alpha-cholesta-8-en-3-one, carbon dioxide, and NAD(P)H .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4alpha-Carboxy-5alpha-cholestan-3beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-cholesta-8-en-3-one.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: NAD(P) is commonly used as a cofactor in oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 5alpha-cholesta-8-en-3-one.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
4alpha-Carboxy-5alpha-cholestan-3beta-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Plays a role in the study of cholesterol biosynthesis and metabolism.
Industry: Used in the production of steroidal intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4alpha-Carboxy-5alpha-cholestan-3beta-ol involves its role as a substrate for NAD(P)-dependent steroid dehydrogenase . The enzyme catalyzes the oxidation of the compound, leading to the formation of 5alpha-cholesta-8-en-3-one, carbon dioxide, and NAD(P)H . This reaction is crucial in the biosynthesis of cholesterol and other steroidal compounds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4alpha-Carboxy-5alpha-cholestan-3beta-ol is unique due to its specific role as an intermediate in cholesterol biosynthesis. Its ability to undergo various chemical reactions and its involvement in critical biochemical pathways make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H48O3 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C28H48O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h17-25,29H,6-16H2,1-5H3,(H,30,31)/t18-,19+,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1 |
InChI Key |
RMDRSPVZJRHPQT-VCYBREFZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C(=O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4C(=O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





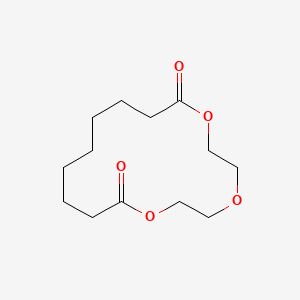

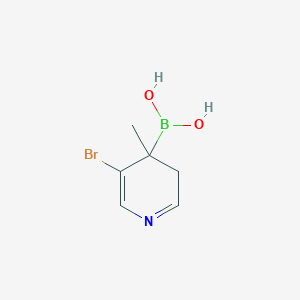
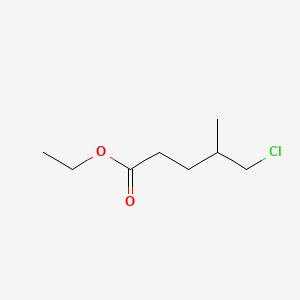
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)

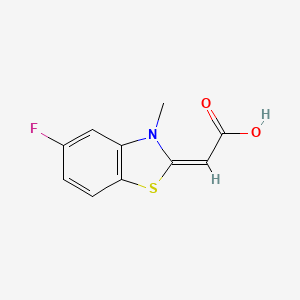
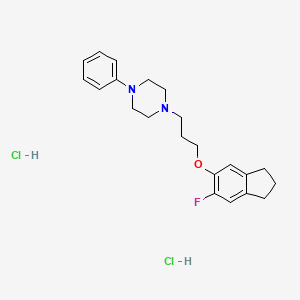
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
